1,2,4-Benzotriazine, 3-chloro-7-methyl-, 1-oxide

Übersicht

Beschreibung

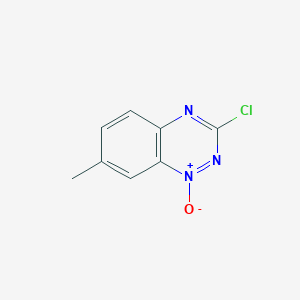

1,2,4-Benzotriazine, 3-chloro-7-methyl-, 1-oxide is an aromatic, fused nitrogen-heterocycle. This compound is part of the benzotriazine family, which is known for its diverse biological activities and interesting chemical properties. The structure of 1,2,4-benzotriazines includes a triazine ring fused with a benzene ring, and the presence of a chlorine atom and a methyl group adds to its unique chemical characteristics .

Vorbereitungsmethoden

The synthesis of 1,2,4-benzotriazines can be achieved through various methods, including:

Intramolecular Cyclizations: This involves the cyclization of N-protected (2-acylamino)arylhydrazines.

Deoxygenation of Benzotriazine N-oxides: This method involves the reduction of benzotriazine N-oxides to form the desired compound.

Acid-Catalyzed Cyclizations of Arylformazans: This method uses acid catalysts to cyclize arylformazans into benzotriazines.

Intermolecular Condensations: This involves the condensation of appropriate precursors to form the benzotriazine ring.

(4+2) Cycloaddition Reactions: This method involves the cycloaddition of appropriate dienes and dienophiles to form the benzotriazine ring.

Ring Expansions of 1,2,3-Benzotriazoles: This method involves the expansion of the triazole ring to form the benzotriazine ring.

Analyse Chemischer Reaktionen

1,2,4-Benzotriazine, 3-chloro-7-methyl-, 1-oxide undergoes various chemical reactions, including:

Reduction: The reduction of benzotriazine N-oxides can yield the corresponding benzotriazines.

Substitution: The chlorine atom in the compound can be substituted with other nucleophiles under appropriate conditions.

Cycloaddition: The compound can participate in (4+2) cycloaddition reactions to form various derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

Antitubercular Activity

Recent studies have highlighted the efficacy of benzotriazine derivatives, including 1,2,4-benzotriazine, 3-chloro-7-methyl-, 1-oxide, as potential antitubercular agents. Research has shown that these compounds can be bactericidal against both replicating and non-replicating strains of Mycobacterium tuberculosis (Mtb). Notably, a specific analog demonstrated a minimum inhibitory concentration (MIC) of 0.31 μg/mL against the H37Rv strain of Mtb while exhibiting low cytotoxicity towards mammalian cells . This suggests that benzotriazines could shorten tuberculosis treatment regimens by effectively targeting the bacteria.

Role as a Bioreductive Agent

Benzotriazine compounds are also recognized for their bioreductive properties. For instance, SR 4233 (3-amino-1,2,4-benzotriazine 1,4-dioxide) has been studied for its ability to selectively kill hypoxic cells in tumors. This property is particularly useful in cancer therapy, where hypoxic tumor microenvironments often lead to treatment resistance. The structure-activity relationships indicate that modifications to the benzotriazine structure can enhance hypoxic cytotoxicity and radiosensitization effects .

Synthesis and Intermediate Role

Intermediate in Drug Synthesis

this compound serves as an important intermediate in the synthesis of Azapropazone, a non-steroidal anti-inflammatory drug (NSAID). The synthesis process typically involves several steps where the benzotriazine compound is reacted with various reagents to yield the desired pharmaceutical product . This highlights its significance in pharmaceutical chemistry as a building block for more complex drug molecules.

Case Studies and Research Findings

Wirkmechanismus

The mechanism of action of 1,2,4-benzotriazine, 3-chloro-7-methyl-, 1-oxide involves its interaction with various molecular targets and pathways. The compound can form stable benzotriazinyl radicals, which can interact with enzymes and receptors in biological systems. These interactions can lead to diverse biological effects, including antibacterial, antifungal, and anticancer activities .

Vergleich Mit ähnlichen Verbindungen

1,2,4-Benzotriazine, 3-chloro-7-methyl-, 1-oxide can be compared with other similar compounds, such as:

1,2,4-Benzotriazine: The parent compound without the chlorine and methyl groups.

3-Methyl-1,2,4-Benzotriazine: A derivative with only the methyl group.

3-Chloro-1,2,4-Benzotriazine: A derivative with only the chlorine atom.

The presence of both the chlorine and methyl groups in this compound adds to its unique chemical properties and biological activities, making it distinct from its analogs .

Biologische Aktivität

1,2,4-Benzotriazine, 3-chloro-7-methyl-, 1-oxide (CAS number: 54448-50-9) is a chemical compound with significant biological activity, particularly noted for its applications in medicinal chemistry. This compound features a unique benzotriazine ring structure, which provides it with distinctive reactivity and biological properties. It has been primarily studied for its potential as an intermediate in the synthesis of pharmaceuticals, including non-steroidal anti-inflammatory drugs (NSAIDs) like Azapropazone.

Chemical Structure and Properties

The molecular formula of this compound is C₈H₆ClN₃O. Its structure is characterized by:

- A benzene ring fused to a triazine ring.

- A chlorine atom at the 3-position.

- A methyl group at the 7-position.

These structural features contribute to its unique chemical reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors within biological systems. Notably:

- Enzyme Inhibition : It has been shown to inhibit cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response. This inhibition suggests potential applications in managing inflammatory diseases.

- Binding Interactions : The compound exhibits binding affinities towards certain biomolecules, influencing cellular signaling pathways and gene expression. For example, it affects the expression of genes related to cancer cell growth .

Pharmacological Applications

Research indicates that derivatives of benzotriazine compounds can be effective against various pathogens:

- Antimycobacterial Activity : Benzotriazine oxides have been investigated for their efficacy against Mycobacterium tuberculosis. Specific formulations have been developed that target non-replicating persistent cells of Mtb, showcasing their potential as therapeutic agents .

- Anticancer Properties : Studies have indicated that benzotriazine derivatives can exhibit cytotoxic effects on cancer cell lines, making them candidates for further investigation in cancer therapy .

Comparative Analysis

A comparative analysis of similar compounds reveals the unique properties of this compound:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| Tirapazamine | Benzotriazine derivative with different substitutions | Hypoxia-selective cytotoxicity |

| 3-Amino-7-chloro-1,2,4-benzotriazine 1,4-dioxide | Contains an amino group at the 3-position | Known for its antimicrobial properties |

| 3-Chloro-7-nitro-1,2,4-benzotriazine 1-oxide | Nitro group at the 7-position | Potential use as a pesticide |

| This compound | Chlorine and methyl groups at specific positions | Distinct reactivity and biological activity |

This table highlights how the unique combination of chlorine and methyl groups in this compound provides it with distinct reactivity compared to its analogs.

Case Studies

Several studies have focused on the biological activity of this compound:

- Study on Antimicrobial Efficacy : Research indicated that derivatives of benzotriazines demonstrated significant antimicrobial activity against various bacterial strains. The study emphasized the importance of structural modifications in enhancing efficacy.

- Cancer Cell Line Studies : In vitro studies showed that certain benzotriazine derivatives inhibited growth in prostate cancer cells by suppressing androgen receptor expression. This suggests potential applications in hormone-sensitive cancers .

Eigenschaften

IUPAC Name |

3-chloro-7-methyl-1-oxido-1,2,4-benzotriazin-1-ium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClN3O/c1-5-2-3-6-7(4-5)12(13)11-8(9)10-6/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAHQCNVADJMQMX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(N=[N+]2[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60509741 | |

| Record name | 3-Chloro-7-methyl-1-oxo-1lambda~5~,2,4-benzotriazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60509741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54448-50-9 | |

| Record name | 3-Chloro-7-methyl-1-oxo-1lambda~5~,2,4-benzotriazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60509741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.